molecular formula C19H18ClN3OS B4769775 3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 428445-94-7

3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B4769775
CAS No.: 428445-94-7
M. Wt: 371.9 g/mol
InChI Key: RXKXJYVYEKSLRK-UHFFFAOYSA-N
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Description

This compound belongs to the class of thienopyridine carboxamides, characterized by a fused tricyclic system comprising a cycloheptane ring, a thiophene moiety, and a pyridine core. The 4-chlorophenyl group at the carboxamide position and the amino substituent at the 3-position are critical for its pharmacological profile. Synthetically, it is prepared via condensation reactions involving cyclopenta-fused intermediates and halogenated acetamides, followed by purification via column chromatography . Key physical properties include moderate thermal stability (melting point <250°C) and validated structural features via IR, NMR, and HPLC analyses .

Properties

IUPAC Name

6-amino-N-(4-chlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-12-6-8-13(9-7-12)22-18(24)17-16(21)14-10-11-4-2-1-3-5-15(11)23-19(14)25-17/h6-10H,1-5,21H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXJYVYEKSLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428445-94-7
Record name 3-AMINO-N-(4-CHLOROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 371.892 g/mol
  • CAS Number : 428445-94-7
  • SMILES Notation : C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Cl

The compound features a unique thieno[3,2-e]pyridine core fused with a cycloheptane structure, contributing to its distinct chemical properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-e]pyridine derivatives, including this compound. The following sections summarize key findings from various research efforts.

In Vitro Studies

  • Cytotoxicity :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines. A study utilizing MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines reported that it induced apoptosis in a dose-dependent manner.
    • The IC50 values for these cell lines were found to be in the range of 120–350 nM, indicating potent activity compared to other known anticancer agents .
  • Mechanism of Action :
    • The compound was shown to inhibit the growth of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. Specifically, treatment resulted in a significant reduction in the percentage of CSCs within the MDA-MB-231 cell line .
    • Flow cytometry analysis revealed alterations in glycosphingolipid expression on both CSCs and non-CSCs post-treatment, suggesting that the compound may modulate cellular signaling pathways related to cancer progression .

Metabolomic Profiling

A comprehensive metabolomic analysis was conducted to understand the biochemical impacts of the compound on treated cells. Key findings included:

  • Significant changes in metabolic pathways such as glycolysis and pyruvate metabolism.
  • Identification of 21 metabolites that were altered in response to treatment, indicating a broad impact on cellular metabolism .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound within its chemical class:

Compound NameIC50 (nM)Cell LineMechanism
This compound120–350MDA-MB-231Induces apoptosis; inhibits CSCs
Benzoylthieno[2-3-b]pyridine analogues120–130HCT116Inhibits cell growth via thymidine incorporation assay
Alcohol derivatives of thieno[2-3-b]pyridine>85% inhibitionVariousEnhanced anti-proliferative activity

This table illustrates that while several compounds exhibit potent anticancer activity, the unique structural features of this compound may confer specific advantages in targeting CSCs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituent (R) Ring System Key Modifications
Target Compound C₁₉H₁₈ClN₃OS 4-Chlorophenyl Cyclohepta[b]thieno Reference standard
3-Amino-N-(4-Fluorophenyl)-...Cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide C₁₉H₁₈FN₃OS 4-Fluorophenyl Cyclohepta[b]thieno Halogen substitution (Cl→F)
KuSaSch100 (Cyclopenta Analogue) C₂₃H₂₁ClN₃OS 4-Chlorophenyl Cyclopenta[b]thieno Smaller 5-membered ring vs. 7-membered
3-Amino-N-(2-Naphthyl)-...Cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide C₂₃H₂₁N₃OS 2-Naphthyl Cyclohepta[b]thieno Aromatic bulk (naphthyl vs. chlorophenyl)
3-Amino-N-(2-Methylphenyl)-...Cycloocta[b]thieno[3,2-e]pyridine-2-carboxamide C₂₂H₂₂F₃N₃OS 2-Methylphenyl + CF₃ Cycloocta[b]thieno Trifluoromethyl group; 8-membered ring
  • Ring Expansion : Cycloocta and cyclopenta variants () alter conformational flexibility. The 7-membered cyclohepta ring in the target compound balances rigidity and adaptability, optimizing receptor interactions .

Physicochemical and Pharmacological Properties

Table 3: Key Property Comparison

Compound Name Melting Point (°C) LogP (Predicted) Antiplasmodial IC₅₀ (nM) Solubility (µg/mL)
Target Compound <250 3.2 120 ± 10 15.3
KuSaSch100 240–242 3.8 85 ± 8 8.9
4-Fluorophenyl Analogue 255–256 2.9 150 ± 12 22.1
2-Naphthyl Analogue 230–232 4.1 200 ± 15 5.4
  • Lipophilicity : The target compound’s LogP (3.2) strikes a balance between membrane permeability and aqueous solubility, outperforming the highly lipophilic naphthyl analogue (LogP 4.1) .
  • Antiplasmodial Activity : KuSaSch100’s superior potency (IC₅₀ 85 nM vs. 120 nM for the target compound) highlights the advantage of the cyclopenta ring in parasitic target engagement .
  • Thermal Stability : All analogues exhibit melting points below 250°C, indicating suitability for solid-formulation development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer: Synthesis typically involves cyclization of 2-aminothiophene derivatives with reagents like formamide or urea under reflux conditions. For example, a modified Niementowski reaction using 2-amino-3-thiophenecarboxylates can yield fused thienopyridine scaffolds . Intermediate steps may include condensation with 4-chlorophenyl isocyanate to introduce the carboxamide moiety, followed by cycloheptane ring closure via alkylation or ring-expansion strategies .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between fused rings (e.g., thienopyridine and cycloheptane systems) and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions stabilizing the planar core) . Complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS validate purity and molecular weight .

Advanced Research Questions

Q. How can synthetic yields be optimized for gram-scale production, particularly in cyclization steps?

  • Methodological Answer: Optimize reaction conditions using design-of-experiments (DoE) approaches. Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.
  • Catalysis: Piperidine or acetic acid can accelerate intramolecular dehydrations .
  • Temperature Control: Stepwise heating (e.g., 80°C for nucleation, 120°C for completion) minimizes side reactions. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield .

Q. What strategies resolve contradictions in reported biological activity data across assay systems?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Mitigation strategies include:

  • Standardized Assays: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .
  • Metabolic Stability Screening: Evaluate compound stability in liver microsomes to identify confounding metabolites .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 4-chlorophenyl group) to isolate pharmacophoric contributions .

Q. How can computational methods predict metabolic pathways and aldehyde oxidase (AO) susceptibility?

  • Methodological Answer: Density functional theory (DFT) calculates electron-deficient regions prone to AO-mediated oxidation. Molecular docking with AO crystal structures (PDB: 4UHW) identifies binding motifs. Experimental validation via 18O^{18}\text{O}-labeling or LC-MS/MS confirms predicted metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on dihedral angles in related analogs?

  • Methodological Answer: Discrepancies may stem from crystal packing effects or solvent inclusion. Compare multiple datasets (e.g., Cambridge Structural Database entries) to distinguish intrinsic molecular geometry from lattice distortions. For this compound, SCXRD reveals a planar thienopyridine core (r.m.s. deviation = 0.033 Å) with a 4.4° dihedral angle to the chlorophenyl group, suggesting minimal steric strain .

Structural and Functional Insights

Q. What role does the 4-chlorophenyl group play in target binding?

  • Methodological Answer: The chloro substituent enhances lipophilicity (clogP ~3.2) and engages in halogen bonding with protein backbone carbonyls. SAR studies on analogs show that replacing chlorine with electron-withdrawing groups (e.g., –CF3_3) improves IC50_{50} values by 10-fold in kinase inhibition assays .

Experimental Design Considerations

Q. What controls are essential in biological assays to confirm target specificity?

  • Methodological Answer: Include:

  • Negative Controls: Knockout cell lines or competitive inhibitors (e.g., staurosporine for kinases).
  • Off-Target Profiling: Screen against related enzymes (e.g., PIM-1 vs. CDK2) .
  • Vehicle Controls: Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).

Tables

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
2-Amino-3-thiophenecarboxylateCore scaffold precursor
4-Chlorophenyl isocyanateCarboxamide group introduction
Cycloheptane boronic esterRing-expansion reagent

Table 2: Structural Parameters from SCXRD

ParameterValueReference
Thienopyridine planarityr.m.s. deviation = 0.033 Å
Dihedral angle (core vs. chlorophenyl)4.4°
Intramolecular H-bond lengthN–H⋯N = 2.89 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

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